molecular formula C29H50O3 B10849035 haloxysterol A

haloxysterol A

Cat. No.: B10849035
M. Wt: 446.7 g/mol
InChI Key: UNBKHVKAEFBHAN-IWAMNEIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Haloxysterol A involves several steps, including the extraction of the compound from Haloxylon species. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The isolated compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as microbial fermentation and plant cell culture techniques, hold promise for large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Haloxysterol A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Haloxysterol A is part of a family of alkaloids that includes Haloxysterol B, Haloxysterol C, and Haloxysterol D . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, Haloxysterol B has been shown to have higher binding affinity for cyclooxygenase-2 compared to this compound . This highlights the uniqueness of this compound in terms of its specific interactions and therapeutic potential.

List of Similar Compounds

Properties

Molecular Formula

C29H50O3

Molecular Weight

446.7 g/mol

IUPAC Name

(1S,3R,10R,13S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3-diol

InChI

InChI=1S/C29H50O3/c1-7-19(17(2)3)14-26(31)18(4)23-10-11-24-22-9-8-20-15-21(30)16-27(32)29(20,6)25(22)12-13-28(23,24)5/h8,17-19,21-27,30-32H,7,9-16H2,1-6H3/t18-,19+,21+,22?,23+,24?,25?,26+,27-,28+,29-/m0/s1

InChI Key

UNBKHVKAEFBHAN-IWAMNEIESA-N

Isomeric SMILES

CC[C@H](C[C@H]([C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C)O)C(C)C

Canonical SMILES

CCC(CC(C(C)C1CCC2C1(CCC3C2CC=C4C3(C(CC(C4)O)O)C)C)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.